molecular formula C21H19FN4O4 B5914988 (5Z)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione

(5Z)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione

Cat. No.: B5914988
M. Wt: 410.4 g/mol
InChI Key: LWGUNNGWAWCPTO-PDGQHHTCSA-N
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Description

The compound (5Z)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione is a synthetic organic molecule that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated benzylidene group, a pyrrolidine ring, and a nitrobenzyl group attached to an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The initial step often includes the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the benzylidene, fluorinated, and nitrobenzyl groups through various substitution and addition reactions. Common reagents used in these reactions include fluorinating agents, nitrobenzyl halides, and pyrrolidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the imidazolidine ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents such as potassium permanganate, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the fluorine atom can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (5Z)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

What sets (5Z)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-3-(4-nitrobenzyl)imidazolidine-2,4-dione apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorinated benzylidene group and the nitrobenzyl moiety enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

(5Z)-5-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4/c22-17-11-15(5-8-19(17)24-9-1-2-10-24)12-18-20(27)25(21(28)23-18)13-14-3-6-16(7-4-14)26(29)30/h3-8,11-12H,1-2,9-10,13H2,(H,23,28)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGUNNGWAWCPTO-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=C(C=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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